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molecular formula C13H9ClN4 B8625155 1-(6-Chloropyridin-3-yl)pent-4-ene-1,2,2-tricarbonitrile CAS No. 647839-37-0

1-(6-Chloropyridin-3-yl)pent-4-ene-1,2,2-tricarbonitrile

Cat. No. B8625155
M. Wt: 256.69 g/mol
InChI Key: WRINAJGEUFCACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026340B2

Procedure details

To tetrahydrofuran (13 ml) were added ((6-Chloro-3-pyridyl)methylidene)malononitrile (0.50 g), tris(dibenzylideneacetone)dipalladium chloroform complex (70 mg) and 1,1′-bis(diphenylphosphino)ferrocene (0.15 g) under nitrogen atmosphere, and then allyl chloride (0.41 g) and trimethylsilylcyanide (0.53 g) were added thereto. The solution was stirred at 75° C. for a day. Then the reaction mixture was filtered through silica gel, and concentrated. The residue was subjected to silica gel column chromatography to give 0.48 g of 1-(6-Chloro-3-pyridyl)-1,2,2-tricyano-4-pentene represented by the following formula (hereinafter referred to as the present invention compound (2)).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
((6-Chloro-3-pyridyl)methylidene)malononitrile
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[C:9]([C:12]#[N:13])[C:10]#[N:11])=[CH:4][CH:3]=1.[CH2:14](Cl)[CH:15]=[CH2:16].C[Si]([C:22]#[N:23])(C)C>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].O1CCCC1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([C:22]#[N:23])[C:9]([C:12]#[N:13])([C:10]#[N:11])[CH2:14][CH:15]=[CH2:16])=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
0.53 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Two
Name
((6-Chloro-3-pyridyl)methylidene)malononitrile
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C=C(C#N)C#N
Name
Quantity
0.15 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 75° C. for a day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(C(CC=C)(C#N)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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